molecular formula C7H4Cl2O4S B8471471 2,4-Dichloro-5-carboxybenzenesulfinic acid

2,4-Dichloro-5-carboxybenzenesulfinic acid

Cat. No. B8471471
M. Wt: 255.07 g/mol
InChI Key: RWQFBWJWNXASDU-UHFFFAOYSA-N
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Patent
US03953476

Procedure details

The product of Step A is placed in a three-liter flask to which is added water (300 ml.), methanol (500 ml.) sufficient 10N sodium hydroxide to attain a pH of 9 and methyl iodide (520 g.; 3.66 moles). The reaction mixture is refluxed for 36 hours with the occasional addition of 10N sodium hydroxide to maintain pH 9. The alcohol is distilled at reduced pressure and the reaction solution is acidified with hydrochloric acid. The product is filtered, washed with water, dried and recrystallized from ethanol (800 ml.) to give 150 g. (yield 56%) 2,4-dichloro-5-methylsulfonylbenzoic acid, m.p. 210°-211° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
520 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[S:12]([OH:14])=[O:13].O.[OH-].[Na+].[CH3:18]I>CO>[Cl:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([S:12]([CH3:18])(=[O:14])=[O:13])=[CH:4][C:5]=1[C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
520 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain pH 9
DISTILLATION
Type
DISTILLATION
Details
The alcohol is distilled at reduced pressure
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol (800 ml.)
CUSTOM
Type
CUSTOM
Details
to give 150 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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